

An In-depth Technical Guide to Trifluoronitrosomethane (CAS 334-99-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoronitrosomethane*

Cat. No.: *B1596166*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and handling of **trifluoronitrosomethane** (CF₃NO), a unique and reactive gaseous compound. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.

Core Properties

Trifluoronitrosomethane is a distinctive midnight blue gas with a disagreeable odor.^{[1][2]} It is a fairly stable, nonflammable compound.^{[1][2]} First synthesized in 1936 by Otto Ruff and Manfred Giese, this molecule possesses a trifluoromethyl group covalently bonded to a nitroso group.^[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **trifluoronitrosomethane** is presented in Table 1.

Property	Value	Reference
Molecular Formula	CF ₃ NO	[1][4][5]
Molecular Weight	99.01 g/mol	[1][4]
CAS Number	334-99-6	[1]
Appearance	Midnight blue gas	[1][4]
Melting Point	-196.6 °C	[1][4][5]
Boiling Point	-85 °C	[1][4][5]
Density	1.54 g/cm ³	[4][5][6]
Vapor Pressure	24900 mmHg at 25°C	[4]
Refractive Index	1.278	[4][5]

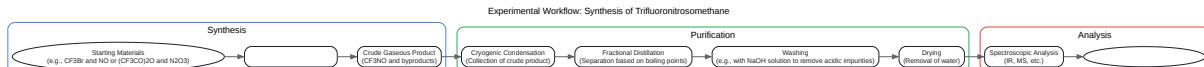
Spectroscopic Data

The spectroscopic signature of **trifluoronirosomethane** is crucial for its identification and characterization.

Spectroscopic Data	Key Features and Observations
Infrared (IR) Spectroscopy	In the gas phase, prominent peaks are observed at 1283, 1240, and 1181 cm^{-1} , which are assigned to the C-F stretching fundamentals. The condensed phase spectrum shows three very strong bands at 1280, 1220, and 1165.5 cm^{-1} , also corresponding to the C-F stretching modes.
Raman Spectroscopy	Attempts to record the Raman spectrum have been challenging due to photolysis.
UV-Visible Spectroscopy	The characteristic blue color of the gas is due to a weak electronic transition in the visible region.
Mass Spectrometry	Mass spectrometric studies have been conducted to determine its ionization and fragmentation patterns.

Synthesis of Trifluoronitrosomethane

Several methods have been reported for the synthesis of **trifluoronitrosomethane**. The two primary routes are detailed below.


Synthesis from Bromotrifluoromethane and Nitric Oxide

This method involves the reaction of bromotrifluoromethane with nitric oxide in the presence of light and a mercury catalyst.^{[1][2]}

Pyrolysis of Trifluoroacetyl Nitrite

Trifluoronitrosomethane can also be obtained by the pyrolysis of trifluoroacetyl nitrite.^{[1][2][3]} Trifluoroacetyl nitrite is prepared from the reaction of trifluoroacetic anhydride and dinitrogen trioxide.^{[1][2]}

A generalized experimental workflow for the synthesis of **trifluoronitrosomethane** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Experimental Protocols

The following provides a more detailed, though generalized, protocol for the synthesis of **trifluoronirosomethane** via the pyrolysis of trifluoroacetyl nitrite. Caution: This synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

- Trifluoroacetic anhydride
- Dinitrogen trioxide
- Inert solvent (if necessary)
- Standard glassware for gas handling and pyrolysis
- Low-temperature condensation apparatus (e.g., cold traps with liquid nitrogen or dry ice/acetone slush)
- Vacuum line

Procedure:

- Preparation of Trifluoroacetyl Nitrite:

- In a suitable reaction vessel, cool trifluoroacetic anhydride.
- Slowly add dinitrogen trioxide to the cooled anhydride with stirring. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent decomposition of the product.
- The resulting trifluoroacetyl nitrite can be used directly or purified by low-temperature distillation.

- Pyrolysis:
 - Set up a pyrolysis apparatus, which typically consists of a heated tube packed with an inert material.
 - Introduce the trifluoroacetyl nitrite into the pyrolysis tube at a controlled rate. The temperature of the tube should be carefully controlled to ensure efficient conversion to **trifluoronitrosomethane** and minimize side reactions.
 - The gaseous products exiting the pyrolysis tube are a mixture of **trifluoronitrosomethane**, carbon dioxide, and any unreacted starting material.

- Purification:
 - The product stream is passed through a series of cold traps to separate the components based on their boiling points.
 - A trap cooled with a dry ice/acetone slush (-78 °C) can be used to condense the **trifluoronitrosomethane** while allowing the more volatile carbon dioxide to pass through.
 - Further purification can be achieved by fractional distillation at low temperatures to remove any remaining impurities.

Reactivity and Applications

The primary documented application of **trifluoronitrosomethane** is as a monomer in the production of nitroso rubber.[\[1\]](#)[\[2\]](#)[\[4\]](#) This elastomer exhibits excellent chemical and thermal stability.

While its application in drug development is not extensively documented, its unique combination of a trifluoromethyl group and a nitroso moiety suggests potential for use in synthetic and medicinal chemistry. The trifluoromethyl group is a common structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The nitroso group is a versatile functional group that can participate in various chemical transformations.

Safety and Handling

Trifluoronitrosomethane is a toxic and hazardous substance that requires careful handling.

Hazard Summary

Hazard	Description
Toxicity	Toxic if swallowed, in contact with skin, or if inhaled. [7]
Irritant	Strong irritant to mucous membranes and tissues. [1] [2] Causes skin and serious eye irritation. [7] May cause respiratory irritation. [7]
Pressure Hazard	Contains gas under pressure; may explode if heated. [7]
Asphyxiant	May displace oxygen and cause rapid suffocation. [7]

Handling and Storage

- Handling: Use only in a well-ventilated area, preferably in a fume hood.[\[7\]](#) Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[\[7\]](#) Avoid breathing the gas.[\[7\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[\[7\]](#) Protect cylinders from physical damage.[\[7\]](#)

In case of accidental release, evacuate the area and ensure adequate ventilation.[\[7\]](#) For firefighting, use extinguishing media appropriate for the surrounding fire.[\[7\]](#)

Conclusion

Trifluoronitrosomethane is a compound with interesting physical, chemical, and spectroscopic properties. While its primary industrial use is in the production of specialty polymers, its potential in other areas of chemistry, including as a building block for complex molecules, warrants further investigation. The information provided in this guide is intended to facilitate further research and development involving this unique molecule, with a strong emphasis on safe handling and experimental practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. scranton.edu [scranton.edu]
- 5. Trifluoronitrosomethane | CF₃NO | CID 67630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UA Cloudflare [ir-api.ua.edu]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trifluoronitrosomethane (CAS 334-99-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596166#trifluoronitrosomethane-cas-number-334-99-6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com